molecular formula C20H15ClN2O3 B2892992 3-(9-chloro-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 941895-89-2

3-(9-chloro-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Cat. No.: B2892992
CAS No.: 941895-89-2
M. Wt: 366.8
InChI Key: HRPLUBCGJLYOOW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups including a furan ring, a phenol group, and a pyrazolo[1,5-c][1,3]oxazine ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It includes a furan ring (a five-membered ring with four carbon atoms and one oxygen atom), a phenol group (a benzene ring with a hydroxyl group), and a pyrazolo[1,5-c][1,3]oxazine ring (a fused ring system containing nitrogen and oxygen atoms) .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the phenol group might undergo reactions typical of alcohols, such as esterification or oxidation. The furan ring might participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the phenol group would likely make the compound somewhat soluble in water .

Scientific Research Applications

Synthesis and Chemical Properties

Research on the synthesis of new heterocyclic compounds incorporating furan and pyrazole moieties is a significant area of interest due to their potential applications in various fields, including medicinal chemistry and materials science. For instance, the synthesis of novel purine analogues incorporating the furan nucleus through convenient synthetic routes highlights the versatility of furan derivatives in constructing complex heterocyclic systems (Mostafa & Nada, 2015). Additionally, the study on cyclic oxalyl compounds' reactions with hydrazines or hydrazones, leading to the synthesis of pyrazolo[4,3-d]oxazinone derivatives, emphasizes the diverse reactivity and potential utility of these heterocyclic frameworks in synthesizing bioactive molecules (Şener et al., 2002).

Antimicrobial Activity

Compounds featuring heterocyclic structures have been explored for their antimicrobial properties. The synthesis and antimicrobial activity evaluation of a novel series of pyrazoline derivatives bearing 1,4-benzoxazinone suggest the potential of these heterocyclic compounds in developing new antimicrobial agents (Raviteja, Lingaiah, & Rajeeva, 2017).

Catalytic Applications

Research into the synthesis of benzoxazine and oxazine derivatives, such as the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction, demonstrates the utility of furan derivatives in synthesizing heterocyclic compounds with potential applications in catalysis and material science (Reddy et al., 2012).

Luminescent Properties

The study on the synthesis, structure, and luminescent property of heterocyclic compounds, such as 4-chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol, provides insights into the potential application of these compounds in developing luminescent materials (Tang et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal applications, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information on this compound, it’s difficult to provide detailed safety and hazard information .

Future Directions

The study of complex organic molecules like this one is a vibrant area of research, with potential applications in fields like medicinal chemistry, materials science, and synthetic biology. Future research could explore these potential applications further .

Properties

IUPAC Name

3-[9-chloro-5-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O3/c21-13-6-7-18-15(10-13)17-11-16(12-3-1-4-14(24)9-12)22-23(17)20(26-18)19-5-2-8-25-19/h1-10,17,20,24H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPLUBCGJLYOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC(=CC=C4)O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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